Product packaging for Mammea B/BA(Cat. No.:CAS No. 521-38-0)

Mammea B/BA

Cat. No.: B1236310
CAS No.: 521-38-0
M. Wt: 372.5 g/mol
InChI Key: LYJWLIYDNZREPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mammea B/BA is a bioactive coumarin compound isolated from plants of the Calophyllaceae family, such as Mammea americana L. . This compound belongs to the mammea series of coumarins, characterized by a 5,7-dihydroxylated coumarin skeleton with a 4-n-propyl substituent . Research has identified this compound as one of the most potent anti-staphylococcal coumarins reported to date . In vitro studies have demonstrated its exceptional efficacy against Staphylococcus aureus , with minimum inhibitory concentration (MIC) values ranging between 0.5 and 1.0 µg/mL against a panel of six methicillin-sensitive (MSSA) and eight methicillin-resistant (MRSA) strains . The antibacterial effect has been characterized as bacteriostatic . Initial toxicological assessments conducted in vivo on the nematode Caenorhabditis elegans and in vitro on human fibroblasts indicate that this compound exhibits low toxicity, suggesting a potential favorable therapeutic window for investigation . Beyond its antibacterial applications, extracts containing Mammea-type coumarins have also shown significant insecticidal activity in scientific studies, highlighting the broad bioactivity of this class of compounds . This product is intended for chemical and biological research applications only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H28O5 B1236310 Mammea B/BA CAS No. 521-38-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

521-38-0

Molecular Formula

C22H28O5

Molecular Weight

372.5 g/mol

IUPAC Name

5,7-dihydroxy-8-(3-methylbutanoyl)-6-(3-methylbut-2-enyl)-4-propylchromen-2-one

InChI

InChI=1S/C22H28O5/c1-6-7-14-11-17(24)27-22-18(14)20(25)15(9-8-12(2)3)21(26)19(22)16(23)10-13(4)5/h8,11,13,25-26H,6-7,9-10H2,1-5H3

InChI Key

LYJWLIYDNZREPC-UHFFFAOYSA-N

SMILES

CCCC1=CC(=O)OC2=C1C(=C(C(=C2C(=O)CC(C)C)O)CC=C(C)C)O

Canonical SMILES

CCCC1=CC(=O)OC2=C1C(=C(C(=C2C(=O)CC(C)C)O)CC=C(C)C)O

melting_point

127°C

Other CAS No.

521-38-0

physical_description

Solid

Synonyms

4-n-propyl-5,7-dihydroxy-6-isopentenyl-8-isovalerylcoumarin
mammein

Origin of Product

United States

Isolation and Structural Elucidation Methodologies for Mammea B/ba

Plant Material Collection and Preparation for Mammea B/BA Extraction

The initial and critical phase in the isolation of this compound is the procurement and proper preparation of the plant material. The concentration and profile of coumarins can be significantly influenced by the species, geographical origin, and the specific plant part utilized.

This compound and its related coumarins are primarily found within the plant family Calophyllaceae (formerly Clusiaceae or Guttiferae). nih.govbioline.org.brbergianska.se Several species within this family are recognized as rich sources of these compounds.

Key plant sources include:

Mammea americana L.: Commonly known as the mamey apple, this species is a significant source of a diverse array of mammea coumarins, including this compound. bioline.org.brfrontiersin.orgscielo.brresearchgate.net

Mammea africana L.: This African species also produces this compound, alongside other related coumarins. researchgate.netrsc.org

Mammea siamensis (Miq.) T. Anders.: This Thai medicinal plant is another source of various mammea coumarins. mdpi.comresearchgate.netscielo.br

Calophyllum brasiliense Cambess.: While primarily known for other mammea-type coumarins, it is also a source of compounds with similar structural features. bioline.org.brscielo.brresearchgate.net

Mesua ferrea L.: This plant, also in the Calophyllaceae family, is known to produce coumarins that are structurally related to this compound. nih.govtci-thaijo.org

Plant SpeciesFamilyNotable Coumarins
Mammea americana L.CalophyllaceaeThis compound, Mammea A/AA, Mammea B/BC, and others bioline.org.brfrontiersin.orgscielo.brresearchgate.net
Mammea africana L.CalophyllaceaeThis compound, Mammea B/BB, Mammea A/AA researchgate.netrsc.org
Mammea siamensis (Miq.) T. Anders.CalophyllaceaeSurangin B, Mammea E/BB, Mammea E/BC mdpi.comresearchgate.netscielo.br
Calophyllum brasiliense Cambess.CalophyllaceaeMammea A/BA, Mammea A/BB, Mammea A/AA bioline.org.brscielo.brresearchgate.net
Mesua ferrea L.CalophyllaceaeFerruol A, Ferruol C, Mammea A/AA cyclo F nih.govtci-thaijo.org

The presence and concentration of this compound are not uniform throughout the source plants. Both the geographical location and the specific plant organ play a crucial role.

Geographical Distribution: Mammea americana is native to the West Indies, including the Dominican Republic, Haiti, Jamaica, and Puerto Rico, and is now cultivated in Central and northern South America. researchgate.net Calophyllum brasiliense is found in the tropical rainforests of the American continent. bioline.org.brresearchgate.net Mammea siamensis is distributed in Thailand, Laos, Cambodia, Vietnam, and Myanmar. scielo.br

Anatomical Distribution: In Mammea americana, mammea coumarins are present in various parts of the plant. bioline.org.br Studies have shown that the highest concentrations are often found in the roots (0.75% w/w) and leaves (0.64% w/w), with the seeds also being a significant source. bioline.org.brscielo.br The fruit peels of M. americana are also a source of these compounds. bioline.org.brscielo.br In one study, the endosperm of the seed was specifically used for extraction. nih.gov

Plant SpeciesPlant PartReported Concentration (w/w %)
Mammea americana L.Roots0.75% bioline.org.brscielo.br
Leaves0.64% bioline.org.brscielo.br
SeedsVaries nih.govbioline.org.brscielo.br
Fruit Peels1.47% bioline.org.brscielo.br
Calophyllum brasilienseLeaves1.5% bioline.org.brscielo.br

For extraction, the collected plant material, such as the endosperm of the seed, is typically dried, ground into a powder, and then subjected to the extraction process. nih.govfrontiersin.org

Specific Plant Sources of this compound and Related Coumarins

Extraction Techniques Employed for this compound

The extraction of this compound from the prepared plant material is a pivotal step that can be accomplished through various methods, ranging from traditional solvent-based approaches to more modern techniques.

Conventional solvent extraction remains a widely used method for obtaining this compound and related coumarins. This technique involves the use of organic solvents to dissolve and extract the desired compounds from the plant matrix.

Cold Maceration: One common method is cold maceration, where the ground plant material is soaked in a solvent at room temperature for an extended period. nih.govfrontiersin.org Ethanol (B145695) (96%) is a frequently used solvent in this process. nih.govfrontiersin.org

Soxhlet Extraction: This method utilizes a continuous process of boiling and condensation of a solvent to achieve a more efficient extraction. mdpi.comscalenet.info Solvents of varying polarities, such as chloroform (B151607) (non-polar), dichloromethane (B109758) (medium-polarity), and methanol (B129727) (polar), have been employed to extract compounds from Mammea americana leaves. mdpi.comscalenet.info

Successive Extraction: In some protocols, a successive extraction approach is used with solvents of increasing polarity, such as petroleum ether, followed by a mixture of chloroform and ethyl acetate (B1210297), and then methanol and water. redalyc.org

The choice of solvent is critical, as it influences the yield and profile of the extracted compounds. For instance, in one study on Mammea americana leaves, methanol extraction yielded the highest amount of crude extract (61 ± 7% v/w), followed by chloroform (40 ± 7% v/w) and dichloromethane (24.8 ± 0.6% v/w). mdpi.comscalenet.info

While conventional methods are effective, advanced extraction techniques are being explored to improve efficiency, selectivity, and reduce the environmental impact.

Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. SFE has been shown to be more selective for certain coumarins, such as (-)-mammea A/BB from Calophyllum brasiliense, yielding extracts with a higher concentration of the target compound compared to conventional methods. mdpi.comnih.govresearchgate.net The efficiency of SFE can be influenced by parameters such as pressure and temperature. mdpi.comnih.govresearchgate.net

After the initial extraction, the solvent is typically removed under reduced pressure using a rotary evaporator to obtain a crude extract. nih.govfrontiersin.org

Conventional Solvent Extraction Methodologies

Purification Strategies for this compound Isolation

The crude extract obtained from the plant material is a complex mixture of various compounds. Therefore, a multi-step purification process is necessary to isolate this compound in a pure form.

Column Chromatography (CC): This is a fundamental technique used for the initial fractionation of the crude extract. Normal-phase open column chromatography using silica (B1680970) gel 60 is a common practice. nih.govfrontiersin.org The extract is loaded onto the column and eluted with a solvent system of increasing polarity. For example, a gradient of hexane (B92381), chloroform, ethyl acetate, and methanol can be used to separate the components into different fractions. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique used for the fine purification of fractions obtained from column chromatography. mdpi.comredalyc.org Both normal-phase and reversed-phase HPLC can be employed. mdpi.com For instance, a mixture of mammea coumarins from Calophyllum brasiliense was successfully separated using an ODS (octadecylsilane) column with 90% methanol as the mobile phase. scielo.br

Preparative Thin-Layer Chromatography (PTLC): PTLC is another valuable tool for the final purification of small quantities of compounds. nih.gov In one study, PTLC with a mobile phase of diethyl ether and petroleum ether (1:3) was used as the final step to purify this compound. redalyc.org

The purity of the isolated this compound is often confirmed by its physical properties, such as its appearance as colorless crystals and its melting point, which has been reported to be 121°C. nih.govfrontiersin.org The structure of the purified compound is then elucidated using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). nih.govfrontiersin.org

Chromatographic Separation Techniques

Chromatography is a cornerstone in the purification of natural products like this compound. Researchers employ various chromatographic methods to separate the compound from a complex mixture of other secondary metabolites present in the plant source.

Open column chromatography (CC) is frequently utilized as a primary step in the fractionation of crude plant extracts to isolate this compound. nih.gov In a typical procedure, a crude extract, such as an ethanolic or petroleum ether extract from the seeds or leaves of Mammea americana or Calophyllum brasiliense, is subjected to CC over a silica gel stationary phase. nih.govresearchgate.netscielo.br Elution is performed using a gradient of solvents, commonly starting with non-polar solvents like hexane and gradually increasing the polarity with solvents such as ethyl acetate, chloroform, and methanol. nih.govmdpi.com This process separates the extract into multiple fractions based on the differential affinities of the constituent compounds for the stationary and mobile phases. Fractions containing this compound, often identified by thin-layer chromatography (TLC) analysis, are then pooled for further purification. nih.gov For instance, active fractions from an ethanol extract of M. americana seeds were subjected to open column chromatography with a gradient of hexane/ethyl acetate to enrich the coumarins, including this compound. nih.gov

Table 1: Column Chromatography Systems for this compound Isolation

Plant Source Extract Type Stationary Phase Mobile Phase System Reference
Mammea americana Seeds Ethanol Silica gel 60 Hexane/Ethyl Acetate Gradient nih.gov
Calophyllum brasiliense Leaves Hexane, Acetone, Methanol Silica Gel-60 Hexane-Ethyl Acetate Mixtures scielo.br

Preparative Thin-Layer Chromatography (PTLC) serves as a valuable, high-resolution technique for the final purification of this compound from enriched fractions obtained via column chromatography. nih.govredalyc.orgrochester.edu This method utilizes larger plates with a thicker layer of adsorbent (e.g., silica gel 60 F₂₅₄) compared to analytical TLC, allowing for the separation of milligram quantities of material. nih.govrochester.edu

For the purification of this compound, fractions previously separated by column chromatography are applied as a band onto a PTLC plate. redalyc.orgresearchgate.net The plate is then developed in a chamber containing a suitable mobile phase, such as a mixture of ether and petroleum ether (1:3) or hexane and ethyl acetate (9:1). nih.govredalyc.org After development, the separated bands are visualized, typically under UV light (254 and 365 nm). nih.govrochester.edu The band corresponding to this compound is scraped from the plate, and the compound is eluted from the silica gel using a polar solvent to yield the purified product. rochester.eduresearchgate.net

Column Chromatography Applications

Bioassay-Guided Fractionation Approaches for this compound Enrichment

Bioassay-guided fractionation is a strategic approach used to isolate bioactive natural products, including this compound, by systematically screening fractions for a specific biological activity. frontiersin.org This method ensures that the chemical isolation efforts are focused on the most potent compounds within an extract.

In the context of this compound, research has been guided by its potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov The process begins with testing the crude plant extract for activity. frontiersin.org If the extract is active, it is then subjected to chromatographic separation (e.g., column chromatography) to produce a series of fractions. nih.gov Each fraction is subsequently tested for its antibacterial efficacy. The most active fractions are selected for further rounds of separation and purification, such as PTLC or HPLC, continually tracking the biological activity. nih.govfrontiersin.org This iterative process led to the successful isolation of this compound as the primary compound responsible for the anti-staphylococcal activity of Mammea americana seed extracts, exhibiting minimum inhibitory concentration (MIC) values between 0.5 and 1.0 μg/ml. nih.govfrontiersin.org

Structural Elucidation Techniques Applied to this compound

Once this compound is isolated in its pure form, its chemical structure is determined using a suite of advanced spectroscopic and analytical methods.

Spectroscopic Methodologies for Structural Determination

The definitive structure of this compound has been elucidated through the comprehensive application of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). nih.govfrontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : One-dimensional (1D) NMR techniques, including ¹H NMR and ¹³C NMR, provide fundamental information about the proton and carbon framework of the molecule. nih.govresearchgate.net Two-dimensional (2D) NMR experiments are critical for assembling the complete structure. These include:

¹H–¹H COSY (Correlation Spectroscopy) : Identifies proton-proton couplings within the molecule. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons directly to their attached carbons. nih.govresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two to three bonds, which is essential for connecting different fragments of the molecule. nih.govresearchgate.net

Mass Spectrometry (MS) : High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the precise molecular formula of this compound. nih.govfrontiersin.org The exact mass measurement provides a highly accurate elemental composition, which is a critical piece of data for confirming the proposed structure. nih.gov

The collective data from these spectroscopic methods are then compared with data reported in the literature for known mammea-type coumarins to confirm the identity of this compound. nih.govfrontiersin.org

Table 2: Key Spectroscopic Data for this compound Structural Elucidation

Technique Purpose Information Obtained Reference
¹H NMR Structural Analysis Provides information on the chemical environment and number of protons. nih.govresearchgate.net
¹³C NMR Structural Analysis Provides information on the chemical environment of carbon atoms. nih.govresearchgate.net
2D NMR (COSY, HSQC, HMBC) Detailed Structural Assembly Determines connectivity between atoms (H-H, C-H). nih.govresearchgate.net nih.govresearchgate.net

Advanced Spectroscopic and Analytical Tools in this compound Research

In addition to the core spectroscopic techniques, other advanced analytical tools are employed in the research of this compound and related compounds.

High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful tool for both the analysis and final purification of this compound. redalyc.org Analytical HPLC, often coupled with a Diode Array Detector (DAD), can be used to quantify the amount of this compound in an extract and to check the purity of an isolated sample. redalyc.orgagriscigroup.us Reversed-phase columns (e.g., C18) are commonly used with mobile phases consisting of mixtures like acetonitrile (B52724) and water. nih.govagriscigroup.us

Liquid Chromatography-Mass Spectrometry (LC-MS) : The coupling of liquid chromatography with mass spectrometry, particularly techniques like LC-DAD-MSⁿ and UPLC-MS-ESI, facilitates the rapid identification (dereplication) of known compounds like this compound in complex mixtures. agriscigroup.usnih.gov These methods provide retention time, UV spectra, and mass fragmentation data simultaneously, allowing for the tentative identification of compounds in a fraction before undertaking the laborious process of isolation. nih.gov For example, a Quadrupole Time-of-Flight (Q-ToF) tandem mass spectrometer with electrospray ionization (ESI) can be used to obtain detailed mass fragmentation patterns, further aiding in structural confirmation. nih.gov

Biosynthetic Pathways and Metabolic Origins of Mammea B/ba

General Biosynthesis of Coumarins Relevant to Mammea B/BA

Coumarins are a class of specialized metabolites synthesized in plants, characterized by a benzopyrone structure. mdpi.com Their biosynthesis originates from the phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites. jmchemsci.comfrontiersin.org This foundational pathway begins with the amino acid phenylalanine, which is itself derived from the shikimate pathway. frontiersin.orgnih.gov

The initial steps are highly conserved across many plant species. jmchemsci.com Phenylalanine is first converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). jmchemsci.comfrontiersin.org Subsequently, cinnamic acid undergoes hydroxylation to form p-coumaric acid, a reaction catalyzed by cinnamic acid 4-hydroxylase (C4H). jmchemsci.comfrontiersin.org The resulting p-coumaric acid is then activated by 4-coumarate-CoA ligase (4CL) to produce p-coumaroyl-CoA. jmchemsci.comfrontiersin.org These three enzymatic steps provide the core precursors for numerous downstream branches, including flavonoids, lignin, and coumarins. jmchemsci.comfrontiersin.org

The critical divergence from other phenylpropanoid branches and the defining step for coumarin (B35378) formation is the ortho-hydroxylation of the cinnamic acid derivative. mdpi.commdpi.comencyclopedia.pub For the simplest coumarins, this involves the 2'-hydroxylation of a p-coumaroyl-CoA intermediate, often catalyzed by a p-coumaroyl CoA 2'-hydroxylase (C2'H). jmchemsci.com This hydroxylation facilitates the spontaneous or enzyme-catalyzed lactonization (ring closure) to form the characteristic benzopyrone skeleton of coumarins, such as umbelliferone. jmchemsci.comnih.gov Further structural diversity is achieved through subsequent modifications like hydroxylation, methylation, glycosylation, and prenylation, catalyzed by various enzymes including cytochrome P450 monooxygenases, methyltransferases, UDP-glycosyltransferases (UGTs), and prenyltransferases. frontiersin.org

Putative Precursors and Enzymatic Steps in this compound Formation

The biosynthesis of this compound, a highly substituted 4-n-propylcoumarin, is significantly more complex than that of simple coumarins. While the specific enzymatic pathway has not been fully elucidated in Mammea species, a putative pathway can be constructed based on its chemical structure and established biosynthetic principles for similar compounds.

The core structure of this compound is 5,7-dihydroxy-4-n-propylcoumarin, which is further substituted with a prenyl (3-methyl-2-butenyl) group at the C-6 position and an isovaleryl (3-methylbutanoyl) group at the C-8 position. ontosight.ai The formation of this intricate molecule likely involves a specialized variation of coumarin biosynthesis.

Synthetic studies aimed at mimicking the natural production of mammea coumarins suggest that a key step is a Pechmann condensation. rsc.org This reaction involves the condensation of a substituted phenol (B47542) with a β-ketoester. rsc.org In the case of this compound, the phenolic precursor is likely an acylphloroglucinol, specifically 1-(3-methylbutanoyl)-phloroglucinol. This precursor provides the phloroglucinol (B13840) backbone (the benzene (B151609) ring of the coumarin) and the C-8 isovaleryl group. The β-ketoester required for the condensation would be ethyl 2-oxohexanoate (B1239944), which provides the n-propyl group at the C-4 position and the atoms for the pyrone ring.

The proposed sequence of key events is as follows:

Formation of the Acylphloroglucinol Precursor : A phloroglucinol molecule is acylated with isovaleryl-CoA (derived from the amino acid leucine) by an acyltransferase to form 1-(3-methylbutanoyl)-phloroglucinol.

Pechmann Condensation : The acylphloroglucinol condenses with ethyl 2-oxohexanoate. This acid-catalyzed reaction forms the 5,7-dihydroxy-8-(3-methylbutanoyl)-4-n-propylcoumarin intermediate. This condensation reaction can result in a mixture of isomers, with the acyl group at either the C-6 or C-8 position. rsc.org

Prenylation : The final step is the attachment of a prenyl group to the C-6 position. This reaction is catalyzed by a prenyltransferase enzyme, which uses dimethylallyl pyrophosphate (DMAPP) as the prenyl donor. This C-alkylation step yields the final this compound molecule. rsc.org

The table below outlines the putative precursors and the type of enzymatic reactions likely involved in the formation of this compound.

Precursor MoleculeEnzymatic Step/Reaction TypeResulting Structural Feature
PhenylalaninePhenylpropanoid PathwayCore C6-C3 skeleton
Isovaleryl-CoAAcylation (Acyltransferase)C-8 isovaleryl group
Ethyl 2-oxohexanoatePechmann CondensationC-4 n-propyl group and pyrone ring
Dimethylallyl pyrophosphate (DMAPP)Prenylation (Prenyltransferase)C-6 prenyl group

Genetic and Molecular Factors Influencing this compound Biosynthesis

The biosynthesis of complex secondary metabolites like this compound is a tightly regulated process influenced by a variety of genetic and molecular factors. While specific genes controlling this compound production have not been identified, general principles of plant secondary metabolism regulation provide a framework for understanding these controls.

The production of coumarins is often induced in response to environmental cues, both biotic (e.g., pathogen attack, insect herbivory) and abiotic (e.g., nutrient availability, UV radiation). frontiersin.orgmdpi.com This induction is controlled at the genetic level through the activation of specific transcription factors. frontiersin.orgencyclopedia.pub For instance, transcription factors from the MYB family are known to regulate the expression of genes in the phenylpropanoid pathway, such as PAL, C4H, and F6'H1 (feruloyl-CoA 6'-hydroxylase 1), leading to increased coumarin production. frontiersin.orgencyclopedia.pub It is highly probable that similar transcription factors regulate the expression of the biosynthetic genes responsible for this compound in Mammea species.

The expression of genes encoding key enzymes is a critical control point. For this compound, this would include genes for:

Acyltransferases : Responsible for adding the isovaleryl group to the phloroglucinol core.

Prenyltransferases : Catalyze the addition of the prenyl group at the C-6 position. The availability of different prenyltransferases can contribute to the structural diversity of coumarins. frontiersin.org

Enzymes for β-ketoester synthesis : The formation of the specific ethyl 2-oxohexanoate precursor required for the C-4 n-propyl group is another potential regulatory point.

Furthermore, the spatial and temporal expression of these genes can significantly impact the accumulation of the final product. Coumarins can be synthesized in specific tissues (roots, leaves, flowers) or at particular developmental stages. frontiersin.org The accumulation of coumarin glycosides in the vacuole, separated from activating enzymes in the cytoplasm, represents another layer of regulation, preventing autotoxicity and allowing for rapid release upon tissue damage. nih.gov

Chemodiversity and Analog Formation in Mammea Species

The Mammea genus exhibits remarkable chemodiversity, producing a wide array of structurally related coumarins, often referred to as mammea coumarins. This diversity arises primarily from combinatorial biosynthesis, where a core biosynthetic pathway utilizes different starter and extender units, leading to a variety of analogs. This compound is just one member of this large family.

A systematic nomenclature has been developed to classify these analogs based on their substituents. gla.ac.ukfrontiersin.org The first letter designates the substituent at the C-4 position (e.g., 'A' for phenyl, 'B' for n-propyl, 'C' for n-pentyl). gla.ac.ukfrontiersin.org The second letter indicates the position of the acyl group ('A' for C-6, 'B' for C-8). gla.ac.uk The third letter specifies the nature of that acyl group ('A' for 3-methylbutyryl, 'B' for 2-methylbutyryl, 'C' for n-butyryl). gla.ac.uk

Therefore, the name This compound signifies:

B : An n-propyl group at C-4.

B : An acyl group at C-8.

A : The acyl group is a 3-methylbutyryl (isovaleryl) group.

The formation of this diverse array of analogs is driven by several factors:

Substrate Promiscuity : The enzymes involved in the biosynthetic pathway, particularly the acyltransferases and the enzymes involved in the Pechmann condensation, may accept a range of different substrates. For example, using different β-ketoesters leads to different C-4 substituents (phenyl, propyl, pentyl), while using different acyl-CoA molecules results in varied C-6 or C-8 acyl groups. rsc.org

Regioselectivity of Acylation : The acylation of the phloroglucinol ring can occur at either the C-6 or C-8 position, leading to isomeric products (e.g., Mammea B/AA vs. This compound). gla.ac.uk

Subsequent Modifications : After the basic mammea skeleton is formed, further enzymatic modifications can occur. These include oxidative cyclization of the prenyl group to form dihydrofuran or dihydropyran rings, leading to "cyclo" derivatives like this compound cyclo F. rsc.orgresearchgate.net

The table below showcases some of the known analogs of this compound and their structural differences, illustrating the chemodiversity within the Mammea genus.

Compound NameC-4 SubstituentC-6/C-8 Acyl GroupPosition of Acyl Group
This compound n-Propyl3-MethylbutyrylC-8
Mammea B/BBn-Propyl2-MethylbutyrylC-8
Mammea B/BCn-Propyln-ButyrylC-8
Mammea A/AAPhenyl3-MethylbutyrylC-6
Mammea A/BAPhenyl3-MethylbutyrylC-8
Mammea C/OBn-PentylUnknownC-8

This chemodiversity is a hallmark of plant secondary metabolism and is thought to provide an evolutionary advantage, allowing plants to produce a wide range of compounds to defend against a variety of herbivores and pathogens. scielo.br

Pharmacological Activities and Molecular Mechanisms of Mammea B/ba Preclinical and in Vitro Studies

Antibacterial Activity of Mammea B/BA

This compound has demonstrated significant antibacterial properties, particularly against Gram-positive bacteria. Its efficacy has been evaluated against several clinically relevant strains, including multi-drug resistant variants.

Efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA)

This compound has shown potent activity against Methicillin-Resistant Staphylococcus aureus (MRSA), a major cause of hospital and community-acquired infections. frontiersin.org In a bio-guided fractionation study of an ethanol (B145695) extract from Mammea americana seeds, this compound was identified as the most active compound against both methicillin-sensitive S. aureus (MSSA) and MRSA strains. frontiersin.org The study reported Minimum Inhibitory Concentration (MIC) values for this compound in the range of 0.5 to 1.0 μg/ml for six MSSA and eight MRSA strains. frontiersin.org This potency is comparable to the antibiotic vancomycin (B549263), which exhibited a MIC of 0.5–1.0 μg/ml in the same study. frontiersin.org

Another study reported that this compound, isolated from the bark of Mammea africana, exhibited a significant anti-staphylococcal effect with an inhibition halo of 18 mm. researchgate.net This research highlighted that it was the first time a MIC90 of 0.5-1 μg/ml and a MIC50 of 0.25 μg/ml were reported for this compound against reference and clinical MSSA and MRSA strains. researchgate.net The antibacterial activity of this compound against MRSA strains ATCC 33591 and ATCC 43300 was determined to have a MIC of 0.5 μg/mL, while for MRSA strain USA300-0114 and MSSA strain ATCC 29213, the MIC was 1 μg/mL. nih.gov

Table 1: MIC of this compound against S. aureus Strains

Bacterial Strain Type MIC (μg/ml) Source
S. aureus ATCC 29213 MSSA 1 nih.gov
S. aureus ATCC 33591 MRSA 0.5 nih.gov
S. aureus ATCC 43300 MRSA 0.5 nih.gov
S. aureus USA300-0114 MRSA 1 nih.gov
Six clinical isolates MSSA 0.5-1.0 frontiersin.org
Eight clinical isolates MRSA 0.5-1.0 frontiersin.org

Activity against Other Bacterial Strains, e.g., Staphylococcus aureus, Streptococcus mutans, and Porphyromonas gingivalis

Beyond its effects on MRSA, this compound and extracts containing it have shown activity against other bacterial strains. The ethanolic and oily fractions from Mammea americana seed extracts were found to inhibit the growth of Streptococcus mutans (ATCC 25175) and Porphyromonas gingivalis (ATCC 33277), which are bacteria associated with the oral cavity. frontiersin.orgresearchgate.net The oily phase was particularly active against S. mutans, with a MIC of 15.6 μg/ml. frontiersin.orgresearchgate.net An evaluation of the antibacterial effect of M. americana extract against P. gingivalis and S. mutans showed bacteriostatic activity against P. gingivalis and both bactericidal and bacteriostatic activity against S. mutans, depending on the concentration. nih.gov

Investigation of Antibacterial Mechanisms of Action

The precise antibacterial mechanism of this compound is still under investigation, but some structural features appear to be crucial for its activity. The presence of a prenyl group at the C-6 position and an acyl group at the C-8 position of the coumarin (B35378) structure is thought to be important for its anti-staphylococcal effects. nih.govnih.gov The structure of the acyl group at C-8 may also influence the level of activity, as seen with mammea B/BC, which has a different acyl group and shows less activity against S. aureus with a MIC of 16 μg/ml. researchgate.netnih.gov It has been observed that this compound exhibits a bacteriostatic effect, as indicated by a Minimum Bactericidal Concentration (MBC) to MIC ratio greater than 16. frontiersin.org

Antiparasitic Activity of this compound

In addition to its antibacterial properties, this compound has demonstrated notable activity against certain protozoan parasites in preclinical studies.

Trypanocidal Effects Against Trypanosoma cruzi

This compound has been identified as a potent agent against Trypanosoma cruzi, the parasite responsible for Chagas disease. scielo.brbioline.org.br In a study evaluating various mammea-type coumarins, this compound was among the most potent compounds, with a 100% minimum concentration (MC100) value between 15 to 90 μg/ml against both epimastigotes and trypomastigotes of T. cruzi. scielo.brbioline.org.br Furthermore, it displayed a selectivity index (SI) of 8.95 against trypomastigotes, indicating a degree of selective toxicity towards the parasite. scielo.brbioline.org.brresearchgate.net The proposed mechanism of action for mammea coumarins against T. cruzi involves the potential to affect mitochondria and mitosis. scielo.brbioline.org.brresearchgate.net Specifically, some mammea coumarins are known to be uncouplers of oxidative phosphorylation. scielo.brbioline.org.brresearchgate.net

Leishmanicidal Activity Against Leishmania amazonensis Promastigotes

This compound is also recognized for its biological activity against Leishmania amazonensis, a causative agent of leishmaniasis. frontiersin.orgnih.gov While specific IC50 values for this compound against L. amazonensis are not detailed in the provided search results, the broader class of mammea coumarins has shown significant leishmanicidal effects. frontiersin.orgnih.gov For instance, the related compound (-)-mammea A/BB demonstrated potent activity against both promastigote and amastigote forms of L. amazonensis, with IC50 values of 3.0 and 0.88 μg/ml, respectively. nih.gov The mechanism of action is thought to involve ultrastructural changes in the parasite, particularly mitochondrial swelling and the appearance of binucleate cells. scielo.brbioline.org.brnih.gov

Table 2: Antiparasitic Activity of this compound

Parasite Form Activity Metric Value Source
Trypanosoma cruzi Epimastigote & Trypomastigote MC100 15-90 μg/ml scielo.brbioline.org.br
Trypanosoma cruzi Trypomastigote Selectivity Index 8.95 scielo.brbioline.org.brresearchgate.net
Leishmania amazonensis Promastigote - Active frontiersin.orgnih.gov

Proposed Cellular and Subcellular Targets in Parasites, e.g., Mitochondria and Mitosis

The mechanism of action for Mammea coumarins, including this compound, against parasites like Trypanosoma cruzi is not fully elucidated, but available evidence points towards mitochondria and mitosis as key targets. bioline.org.brresearchgate.net Studies on related Mammea coumarins, such as (-)-Mammea A/BB, have shown the induction of ultrastructural changes in the mitochondria of Leishmania amazonensis promastigotes. bioline.org.brresearchgate.net These changes include damage to the mitochondrial matrix, the appearance of binucleate cells, and extensive cytoplasm vacuolization, suggesting interference with both mitochondrial function and cell division processes. bioline.org.brresearchgate.net Further research on Mammea A/BA demonstrated a significant decrease in the mitochondrial membrane potential (ΔΨm) and an increase in reactive oxygen species (ROS) in T. cruzi, reinforcing the mitochondrion as a primary target. nih.govnih.gov This mitochondrial disruption is linked to the induction of apoptosis-like cell death in the parasite. nih.govunam.mx

Uncoupling of Oxidative Phosphorylation by Mammea Coumarins

Mammea coumarins are recognized for their ability to uncouple oxidative phosphorylation. bioline.org.brresearchgate.net Specifically, compounds such as Mammea A/BA, this compound, Mammea A/BB, and Mammea A/AA have been identified as uncouplers at concentrations below 0.5 mg/ml. bioline.org.brresearchgate.net This mechanism involves the disruption of the mitochondrial electron transport chain. researchgate.netnih.gov Mechanistic studies suggest that these coumarins function as anionic protonophores, which potently uncouple mitochondrial electron transport. researchgate.netnih.gov This action disrupts the proton gradient necessary for ATP synthesis, leading to a collapse of the mitochondrial membrane potential and subsequent cell death. nih.govscispace.com

Anticancer and Antiproliferative Activities of this compound

Cytotoxic Effects on Various Human Carcinoma Cell Lines

This compound has demonstrated significant cytotoxic effects across a range of human carcinoma cell lines. Research has consistently shown its potency, often in comparison with other Mammea coumarins. For instance, this compound and Mammea B/BB have shown noteworthy cytotoxicity against the human 9-KB cell line. nih.gov In a broader study, various Mammea coumarins, including B/BA, were tested against K562 (leukemia), U251 (glioblastoma), and PC3 (prostate cancer) cell lines, where they displayed high activity. nih.govresearchgate.net Similarly, this compound was among fifteen isoprenylated coumarins that exhibited significant cytotoxic activities against SW-480, HT-29, and HCT-116 human colon cancer cell lines, with IC50 values comparable to the chemotherapy drug 5-fluorouracil. thieme-connect.com

Below is a summary of the cytotoxic activities of this compound and related compounds on various cell lines.

Compound/MixtureCell LineReported Activity (IC50)
Mammea A/BAK562 (Leukemia)0.04 µM
Mammea A/BAU251 (Glioblastoma)0.59 µM
Mammea A/BAPC3 (Prostate Cancer)0.09 µM
Mixture of this compound + B/BBK562, U251, PC3< 4.05 µM
This compoundSW-480 (Colon Cancer)13.9 - 88.1 µM range for 15 coumarins
This compoundHT-29 (Colon Cancer)11.2 - 85.3 µM range for 15 coumarins
This compoundHCT-116 (Colon Cancer)10.7 - 76.7 µM range for 15 coumarins
This compound9-KB (Human oral carcinoma)Noteworthy cytotoxicity

Mechanisms of Cell Death Induction, e.g., Apoptosis

The cytotoxic activity of Mammea coumarins is largely attributed to the induction of programmed cell death, or apoptosis. researchgate.net Studies on a mixture of Mammea A/BA and A/BB on K562 leukemia cells revealed that these compounds induce apoptosis, as evidenced by DNA fragmentation and the activation of caspase-3, a key executioner caspase. researchgate.net Further investigation into the molecular mechanisms showed that these coumarins trigger apoptosis through the overexpression of pro-apoptotic proteins like Bax and Bak. researchgate.netthieme-connect.com This leads to the disruption of the mitochondrial ultrastructure, an increase in intracellular calcium concentration, and the induction of autophagy. researchgate.netthieme-connect.commedchemexpress.com In colon cancer cell lines, certain Mammea coumarins were shown to cause a dose-dependent increase in the sub-diploid cell population, which is indicative of apoptosis. thieme-connect.com

Modulation of Key Cellular Pathways, e.g., PI3K/AKT, MAPK, Ras Pathways

Network pharmacology analyses have predicted that Mammea coumarins, specifically Mammea A/BA and A/BB, interact with critical cellular signaling pathways implicated in cancer. researchgate.netthieme-connect.com These include the PI3K/AKT, MAPK, and Ras pathways, which are central to cell proliferation, survival, and differentiation. researchgate.netthieme-connect.com An extract from Mammea americana, containing various coumarins, was found to inhibit both the MAPK/ERK and PI3K/AKT pathways in melanoma cells. nih.gov The dysregulation of these pathways is a hallmark of many cancers, and their inhibition by Mammea coumarins underscores a significant aspect of their anticancer mechanism. thieme-connect.comnih.gov The interaction with these pathways can lead to the suppression of cancer cell growth and survival. researchgate.netthieme-connect.com

Inhibition of Hypoxia-Inducible Factor-1 (HIF-1) Activation

Mammea-type coumarins have been identified as inhibitors of the activation of Hypoxia-Inducible Factor-1 (HIF-1). researchgate.netnih.gov HIF-1 is a transcription factor that plays a crucial role in the adaptation of tumor cells to hypoxic (low oxygen) environments, a common feature of solid tumors. plos.orgnih.gov By promoting angiogenesis, metastasis, and resistance to apoptosis, HIF-1 is a key target in cancer therapy. nih.gov Mammea coumarins isolated from Mammea americana were found to inhibit HIF-1 activation in human breast and prostate tumor cells. researchgate.netnih.gov The mechanism for this inhibition is linked to their ability to uncouple mitochondrial electron transport, which disrupts the hypoxic signaling necessary for HIF-1 activation. researchgate.netnih.gov Coumarins with a specific 6-prenyl-8-(3-methyloxobutyl) substituent pattern showed particularly enhanced HIF-1 inhibitory effects. researchgate.netnih.gov

Aromatase Inhibitory Activity and its Competitive Inhibition Mechanism

Recent investigations have highlighted the potential of coumarins derived from Mammea siamensis as aromatase inhibitors. Aromatase is a crucial enzyme in the biosynthesis of estrogens and a key target in the management of estrogen-dependent breast cancer.

Studies have shown that several coumarin constituents from M. siamensis exhibit inhibitory effects on aromatase. mdpi.com Among these, Mammea B/AB cyclo D was identified as a particularly potent competitive inhibitor, with a Ki value of 0.84 µM, comparable to the clinically used aromatase inhibitor, aminoglutethimide (B1683760) (Ki = 0.84 µM). mdpi.comresearchgate.netdntb.gov.ua Further analysis using Lineweaver-Burk plots confirmed the competitive nature of this inhibition. mdpi.comresearchgate.net

Other related coumarins from M. siamensis also demonstrated significant competitive inhibition of human aromatase. These include mammeasins K (Ki = 3.4 µM), N (Ki = 2.6 µM), and O (Ki = 2.3 µM), as well as mammeasins B (Ki = 1.3 µM) and C (Ki = 2.8 µM). mdpi.com Surangins B and C also showed notable activity with Ki values of 1.3 µM and 2.6 µM, respectively. mdpi.com Additionally, mammeas A/AA cyclo D and E/BC cyclo D were identified as relatively potent competitive inhibitors. mdpi.com The inhibitory concentrations (IC50) for some of these compounds, such as mammeasins C (2.7 µM), D (3.6 µM), and mammea B/AB cyclo D (3.1 µM), were found to be comparable to that of aminoglutethimide (2.0 µM). jst.go.jphud.ac.uk These findings suggest that the coumarin skeleton, particularly with specific substitutions, is a promising scaffold for the development of novel aromatase inhibitors. jst.go.jp

CompoundInhibition Constant (Ki)IC50 ValueInhibition Type
Mammea B/AB cyclo D0.84 µM3.1 µMCompetitive
Aminoglutethimide (Reference)0.84 µM2.0 µMCompetitive
This compound1.3 µMNot ReportedCompetitive
Mammeasins K3.4 µM7.6 µMCompetitive
Mammeasins N2.6 µMNot ReportedCompetitive
Mammeasins O2.3 µM9.1 µMCompetitive
Mammeasins C2.8 µM2.7 µMCompetitive
Surangin B1.3 µMNot ReportedCompetitive
Surangin C2.6 µMNot ReportedCompetitive
Mammea A/AA cyclo D1.2 µMNot ReportedCompetitive
Mammea E/BC cyclo D2.3 µMNot ReportedCompetitive

Insecticidal Activity of this compound and Related Compounds

The insecticidal properties of coumarins from the Mammea genus have been recognized for some time. scielo.bracademicjournals.orgscielo.br Early research identified mammein from the seeds of Mammea americana as the first naturally occurring coumarin with a 4-n-propyl substituent to exhibit insecticidal activity. scielo.bracademicjournals.org

Efficacy Against Brine Shrimp (Artemia salina)

The brine shrimp lethality test is a common preliminary assay for toxicity. Studies on extracts from Mammea americana have shown high toxicity against Artemia salina. redalyc.orgresearchgate.netnih.gov Specifically, this compound was identified as one of the compounds responsible for this activity, exhibiting a high level of toxicity with a reported LD50 of 5.3 µg/mL. redalyc.org Other coumarins, namely mammea E/BA and mammea E/BB, also contributed to the observed toxicity. redalyc.orgresearchgate.net

Compound/ExtractLC50/LD50 Value (µg/mL)Organism
This compound5.3Artemia salina
Dichloromethane (B109758) extract (MAD)8.39Artemia salina
Methanol (B129727) extract (MAM)11.66Artemia salina
Chloroform (B151607) extract (MAC)12.67Artemia salina

Effects on Insect Models (e.g., Phaedon cochleariae)

While this compound demonstrated high activity in the brine shrimp assay, it was found to be inactive against mites and the mustard beetle (Phaedon cochleariae). redalyc.org In contrast, other coumarins from M. americana, specifically mammea E/BA and mammea E/BB, were identified as the primary insecticidal principles against Phaedon cochleariae. redalyc.orgresearchgate.net A study on coumarins from M. americana reported an LD50 of 4 µ g/insect against Phaedon cochleariae. researchgate.net

Research into Insecticidal Modes of Action

The precise insecticidal mode of action for this compound is not fully elucidated. However, research on related coumarins provides some insights. For instance, the insecticidal activity of some Mammea coumarins has been associated with a 4-(1´-acetoxypropyl) substituent, which is absent in this compound. redalyc.org Studies on surangin B, another coumarin from M. siamensis, suggest a mechanism involving mitochondrial blockade. academicjournals.org This leads to a failure in bioenergetics in the muscles and nerves of insects, resulting in paralysis. academicjournals.org It is plausible that this compound and related compounds may share similar or related mechanisms of action, potentially affecting the nervous system or energy metabolism of insects.

Other Investigated Pharmacological Activities of this compound and Related Coumarins

Antioxidant Properties

Antioxidant-guided fractionation of Mammea americana seeds led to the isolation of several isoprenylated coumarins, including this compound. nih.gov In a DPPH free-radical scavenging assay, this compound was among the compounds that displayed high antioxidant activity, with an IC50 value in the range of 86 - 135 µM. nih.govscite.ai This suggests that this compound has the potential to neutralize harmful free radicals, a property that is beneficial in combating oxidative stress.

CompoundAntioxidant Activity (DPPH Assay IC50)
This compound86 - 135 µM

Anti-inflammatory Effects

Preclinical in vitro studies have demonstrated the anti-inflammatory potential of coumarins isolated from Mammea species. Extracts from Mammea siamensis and Mammea americana have shown notable anti-inflammatory activity. japsonline.comsemanticscholar.org Specifically, a methanol extract from the flowers of M. siamensis was found to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated RAW264.7 macrophage cells. mdpi.com NO is a key inflammatory mediator, and its overproduction is associated with various inflammatory diseases. japsonline.com

Further investigation into the constituents of the M. siamensis extract revealed that several geranylated coumarins are responsible for this inhibitory activity. mdpi.com Among the active isolates, a related compound, mammeasin B, demonstrated a significant inhibitory effect on NO production with a half-maximal inhibitory concentration (IC50) of 6.4 μM. mdpi.com The primary mechanism behind this effect is the suppression of inducible nitric oxide synthase (iNOS) expression, the enzyme responsible for producing large amounts of NO during inflammation. mdpi.com Studies suggest that this suppression may occur through the inhibition of STAT1 activation, a key transcription factor for iNOS induction. mdpi.com

Similarly, extracts from M. americana have been shown to significantly decrease the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in activated macrophages. japsonline.com While these findings highlight the anti-inflammatory properties of related compounds and extracts, direct studies on the specific anti-inflammatory mechanisms of this compound are not yet available.

Testosterone (B1683101) 5α-Reductase Inhibitory Activity (for related mammeasins)

The enzyme testosterone 5α-reductase is a key therapeutic target as it catalyzes the conversion of testosterone to the more potent androgen, 5α-dihydrotestosterone (DHT), which is implicated in conditions like benign prostatic hyperplasia. imsc.res.innih.gov Research into natural compounds has identified several coumarins from the flowers of Mammea siamensis as inhibitors of this enzyme. imsc.res.innih.gov

While direct inhibitory data for this compound on testosterone 5α-reductase is not specified in the reviewed literature, studies on structurally related mammeasins have provided evidence of this activity. In an in vitro enzymatic assay, several mammeasin compounds demonstrated moderate inhibitory effects. imsc.res.innih.govresearchgate.net For instance, mammeasin A and mammeasin B exhibited IC50 values of 19.0 μM and 24.0 μM, respectively. imsc.res.innih.gov These findings indicate that the mammeasin scaffold is a promising starting point for the development of 5α-reductase inhibitors.

The table below summarizes the inhibitory activities of various mammeasins against testosterone 5α-reductase, with the commercial inhibitor finasteride (B1672673) included for comparison. imsc.res.innih.govresearchgate.netresearchgate.net

CompoundIC50 (μM)Source Organism
Mammeasin A19.0Mammea siamensis
Mammeasin B24.0Mammea siamensis
Mammeasin E22.6Mammea siamensis
Surangin C5.9Mammea siamensis
Kayeassamin F15.9Mammea siamensis
Kayeassamin G17.7Mammea siamensis
Mammeasin E/BB16.8Mammea siamensis
Finasteride (Reference)0.12N/A (Synthetic)

Preclinical Selectivity and Differential Biological Effects in Cellular and Animal Models

Assessment of Effects on Non-Target Organisms/Cells, e.g., Caenorhabditis elegans and Human Fibroblasts

The evaluation of a compound's effects on non-target organisms and cells is a critical step in preclinical assessment. Studies on this compound isolated from the seeds of Mammea americana have indicated a favorable profile in this regard, demonstrating low toxicity in both in vivo and in vitro non-target models. nih.govfrontiersin.orgnih.gov

In an in vivo toxicity assessment using the nematode Caenorhabditis elegans, an ethanol extract containing this compound was found to be innocuous, causing no mortality at concentrations up to 256 μg/mL. nih.govjst.go.jp This suggests a high selectivity index for the compound against target pathogens versus this model eukaryotic organism. nih.gov

In vitro studies using normal human cells further support the low toxicity profile of this compound. When tested against MRC-5 human lung fibroblasts, the ethanol extract of M. americana seeds showed an IC50 value of 48.98 μg/mL, a concentration significantly higher than its effective concentrations against bacteria. nih.govjst.go.jp Purified this compound also demonstrated low toxicity towards these fibroblasts. nih.govfrontiersin.orgnih.gov Furthermore, investigations on normal human lymphocytes revealed that this compound has very low cytotoxicity, with a 100% lethal concentration (LC100) recorded at >223.5 µg/mL (>558.8 µM). ebi.ac.uk This contrasts sharply with its potent activity against certain pathogenic and cancer cells, indicating a high degree of selectivity.

Test SubstanceNon-Target ModelResult
M. americana seed extractCaenorhabditis elegans (in vivo)Innocuous up to 256 μg/mL
M. americana seed extractMRC-5 Human Fibroblasts (in vitro)IC50: 48.98 μg/mL
This compound (purified)Human Lymphocytes (in vitro)LC100: >223.5 µg/mL (>558.8 µM)
This compound (purified)MRC-5 Human Fibroblasts (in vitro)Low toxicity reported

Comparative Cytotoxicity in Normal Versus Cancer Cells

A desirable characteristic of a potential anticancer agent is its ability to selectively target cancer cells while sparing normal, healthy cells. This compound has been evaluated for its cytotoxic effects across various human cancer cell lines and compared against its effects on normal cells, demonstrating a promising degree of selectivity.

This compound has exhibited significant cytotoxic activity against several human colon cancer cell lines. researchgate.net In one study, the IC50 values for this compound were determined to be 13.9 μM in SW-480 cells, 11.2 μM in HT-29 cells, and 10.7 μM in HCT-116 cells. researchgate.net Another study reported that a mixture of this compound and Mammea B/BB was highly active against K562 (leukemia), U251 (glioblastoma), and PC3 (prostate cancer) cell lines, with IC50 values below 4.05 μM. nih.govnih.gov

In stark contrast, the cytotoxicity of this compound against normal cells is considerably lower. As noted previously, the compound showed minimal toxicity towards normal human lymphocytes, with an LC100 value greater than 558.8 µM. ebi.ac.uk It also displayed low toxicity against MRC-5 human fibroblasts. researchgate.netnih.gov This differential effect is highlighted by the selectivity index (SI), which is the ratio of the IC50 for normal cells to the IC50 for cancer cells. A higher SI value indicates greater selectivity for cancer cells. While direct SI calculations for this compound are not always provided, the large discrepancy between its high potency against cancer cells (low micromolar range) and its low toxicity against normal cells (high micromolar or >100 µg/mL range) points towards a favorable selectivity profile.

The table below presents a comparison of the cytotoxic effects of this compound on various cancer cell lines versus normal human cells.

Cell LineCell TypeIC50 / LC100 (µM)
HCT-116Colon Cancer10.7
HT-29Colon Cancer11.2
SW-480Colon Cancer13.9
U251Glioblastoma<4.05 (as mixture with Mammea B/BB)
K562Leukemia<4.05 (as mixture with Mammea B/BB)
PC3Prostate Cancer<4.05 (as mixture with Mammea B/BB)
Human LymphocytesNormal>558.8 (LC100)
MRC-5 FibroblastsNormalLow toxicity reported

Structure Activity Relationships Sar and Synthetic Derivative Studies of Mammea B/ba

Identification of Key Structural Moieties for Biological Activity

The biological effects of Mammea B/BA are intrinsically linked to its molecular architecture. Specific functional groups and side chains have been identified as crucial for its activity.

Influence of Phenolic Hydrogens and Acetoxy Groups

Studies have highlighted the importance of phenolic hydrogens for the biological activity of mammea coumarins. The substitution of these hydrogens with methyl and acyl groups has been shown to reduce the compound's effectiveness, suggesting that one or both phenolic hydrogens play a significant role in its biological interactions. redalyc.org Furthermore, the presence of an acetoxy group, particularly at the 4-1' position, has been identified as a critical structural feature for the biological activity of related mammea compounds. redalyc.org Research on various mammea-type coumarins has also indicated that O-methylated derivatives are less active in inhibiting certain biological pathways, further emphasizing the importance of the hydroxyl groups. nih.gov

Role of Alkyl and Prenyl Side Chains (C-6 and C-8 Substitutions)

The substitutions at the C-6 and C-8 positions of the coumarin (B35378) core are fundamental to the biological activity of this compound. The presence of a prenyl group at C-6 and an acyl group at C-8 appears to be essential for its potent anti-staphylococcal properties. nih.govresearchgate.net Specifically, the 3-methyl-butyryl group at the C-8 position in this compound contributes to its high activity against S. aureus, as it is more active than derivatives with a butyryl or a 2-methyl-butyryl group at the same position. researchgate.net Conversely, switching the positions of the prenyl and acyl groups, with the acyl group at C-6 and the prenyl group at C-8, seems to diminish the antibacterial activity. researchgate.net The nature of the substituent at the C-4 position, such as a propyl or phenyl group, does not appear to significantly affect the antibacterial activity. nih.gov

The following table summarizes the impact of different substituents on the anti-staphylococcal activity of Mammea coumarins:

CompoundC-4 SubstituentC-6 SubstituentC-8 SubstituentAnti-staphylococcal Activity (MIC)
This compound PropylPrenyl3-methyl-butyryl0.5–1.0 µg/mL nih.gov
Mammea A/BAPhenylPrenyl3-methyl-butyryl1–2 µg/mL nih.gov
Mammea B/BCPropylPrenylButyryl16 µg/mL frontiersin.org
Mammea A/AAPhenyl3-methyl-butyrylPrenyl8 µg/mL researchgate.net

Impact of Cyclization in Prenyl Substituents on Activity

The cyclization of the prenyl side chain at the C-6 position has a notable impact on the biological activity of this compound and related coumarins. Studies have consistently shown that cyclized derivatives, such as this compound cyclo F and Mammea A/AA cyclo F, exhibit a loss of or significantly reduced activity against various targets, including Staphylococcus aureus and Trypanosoma cruzi. nih.govscielo.brnih.gov For instance, while this compound is a potent inhibitor of S. aureus, its cyclized form, this compound cyclo F, is inactive at concentrations up to 16 μg/ml. frontiersin.org Similarly, against T. cruzi, coumarins with uncyclized C-6 prenyl chains are more potent than their cyclized counterparts. scielo.brnih.gov This suggests that the linear, uncyclized prenyl chain is a critical feature for the biological activity of these compounds. However, in some contexts, such as activity against mustard beetles, reduction of the double bond in the side chain, which prevents cyclization, can enhance activity, possibly by increasing in vivo stability. redalyc.org

Rational Design and Synthesis of this compound Analogs

The synthesis of this compound and its analogs has been a key area of research to explore and expand upon its biological activities. The general synthetic strategy for mammea coumarins involves a Pechmann condensation of an appropriate acylphloroglucinol with a β-ketoester. rsc.org This method yields a mixture of 6- and 8-acyl-5,7-dihydroxycoumarins that can then be separated. rsc.org Subsequent C-alkylation with reagents like 3-methylbut-2-enyl bromide allows for the introduction of the prenyl side chain, completing the synthesis of the basic mammea coumarin structure. rsc.org

Researchers have also focused on creating derivatives through reactions like hydrogenation and methoxylation to study structure-activity relationships. nih.gov For example, the synthesis of various 4-phenyl and 4-alkyl coumarins has been achieved to investigate their cytotoxic and antimicrobial properties. researchgate.net The ability to synthetically modify the core structure, including the substituents at the C-4, C-6, and C-8 positions, is crucial for the rational design of new analogs with potentially enhanced or novel biological activities. gla.ac.uk

Evaluation of Semisynthetic Derivatives and Their Modified Activities

The creation and evaluation of semisynthetic derivatives of mammea coumarins have provided valuable insights into their structure-activity relationships. For instance, the acetylation of a related mammea compound to produce a triacetoxylated product resulted in increased potency in inhibiting HIF-1 activation. nih.gov This highlights that modification of the phenolic hydroxyl groups can significantly alter biological activity.

In another study, hydrogenation of the prenyl side chain in mammea A/BB led to a derivative with potent antileishmanial activity. nih.gov Specifically, the compound 5,7-dihydroxy-8-(2-methylbutanoyl)-6-(3-methylbutyl)-4-phenyl-chroman-2-one showed higher activity against both promastigote and intracellular amastigote forms of Leishmania amazonensis compared to the parent compound. nih.gov Conversely, methylation of the hydroxyl groups has been shown to decrease the activity of mammea coumarins in inhibiting HIF-1 and suppressing cell proliferation. nih.gov These findings underscore the importance of specific structural modifications in modulating the biological effects of these natural products.

Computational Chemistry Approaches in this compound SAR Studies, e.g., Docking Analysis

Computational chemistry, particularly molecular docking, has emerged as a valuable tool in understanding the structure-activity relationships of mammea coumarins. Docking studies have been employed to predict the binding interactions of these compounds with various biological targets. For example, a docking analysis of mammea A/BA and A/BB predicted a possible interaction with the mTOR protein, a key regulator of cell growth and proliferation. thieme-connect.com This prediction was subsequently supported by in vitro experiments showing that these coumarins induce apoptosis through the inhibition of the autophagic flux, a process regulated by mTOR. thieme-connect.com

In another instance, molecular docking was used to investigate the binding of mammea A/AA to plasma proteins like bovine serum albumin (BSA) and human serum albumin (HSA). acs.org The study revealed that the compound binds to these proteins, which is a crucial factor in understanding its pharmacokinetic properties. acs.org Furthermore, computational approaches have been used to analyze the interaction of various phytochemicals, including coumarins, with bacterial enzymes like DNA gyrase, providing insights into their potential mechanisms of antibacterial action. nih.gov These computational studies, in conjunction with experimental data, provide a more detailed picture of the molecular interactions underlying the biological activities of this compound and its analogs.

Analytical Methodologies for Detection, Quantification, and Profiling of Mammea B/ba

Chromatographic Techniques for Mammea B/BA Analysis

Chromatography is the cornerstone for the separation and analysis of this compound from complex plant extracts. Techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are employed, each offering specific advantages for the analysis of this coumarin (B35378).

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of Mammea coumarins. usm.my It is utilized for both the isolation and quantitative analysis of this compound. redalyc.orgscielo.br The method's versatility is enhanced by coupling it with various detectors, most notably Photodiode Array (PDA) and Ultraviolet-Visible (UV-VIS) detectors. redalyc.orgresearchgate.net

Reverse-phase HPLC is commonly employed for the separation of these compounds. nih.gov For instance, a study successfully used a reverse-phase C18 column to separate this compound, which was detected at a retention time of 35 minutes. nih.gov Another established HPLC methodology for related active isomers, Mammea E/BA and E/BB, utilized a C18 column with a mobile phase consisting of water, trifluoroacetic acid (TFA), and methanol (B129727), with detection at a wavelength of 290 nm. redalyc.org

HPLC systems equipped with detectors like UV-VIS, Photo-Diode Array, Refractive Index, and Fluorescence detectors offer a wide range of applications in chemical analysis. usm.my The choice of detector depends on the specific requirements of the analysis, such as the need for spectral information (PDA) or enhanced sensitivity for specific compounds (Fluorescence).

Table 1: HPLC Methods for Mammea Coumarin Analysis
TechniqueColumnMobile PhaseDetectorCompound DetectedSource
Reverse-Phase HPLCPhenoSphere-NEXT C18 (250 x 4.6 mm, 5 µm)Not specified in abstractUV/VISThis compound nih.gov
HPLCHICHROM EXODS-5-2683 C18H₂O:TFA:MeOH (15:0.05:84.95, v/v/v)UV (λ=290 nm)Mammea E/BA & E/BB redalyc.org
HPLC-PDANot specifiedNot specifiedPhotodiode Array (PDA)10 major mammea coumarins, including this compound researchgate.netnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Profiling

For more comprehensive profiling and unambiguous identification, HPLC is often coupled with mass spectrometry (LC-MS). researchgate.netnih.gov This hyphenated technique provides not only retention time data but also mass-to-charge ratios (m/z) and fragmentation patterns, which are invaluable for structural elucidation. nih.govagriscigroup.us

A high-resolution approach using HPLC coupled with a Quadrupole Time-of-Flight (Q-ToF) mass spectrometer has been effectively used for the analysis of this compound. nih.govfrontiersin.org In one method, chromatographic separation was achieved on a C18 column with a gradient elution of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid. nih.govfrontiersin.org The mass analysis was performed using electrospray ionization (ESI) in positive ion mode, scanning a mass range of m/z 100–1,200. nih.govfrontiersin.org This LC-MS method is noted for its sensitivity and accuracy in analyzing Mammea coumarins. researchgate.netnih.gov

Table 2: LC-MS Parameters for this compound Analysis
ParameterSpecificationSource
Chromatography System1260 Infinity II HPLC (Agilent) nih.govfrontiersin.org
ColumnInfinityLab Proroshell 120 EC-C18 (100 × 4.6 mm, 2.7 μm) nih.govfrontiersin.org
Mobile PhaseA: Water + 0.1% formic acid; B: Acetonitrile + 0.1% formic acid (Gradient) nih.govfrontiersin.org
Mass Spectrometer6530 Q-ToF Quadrupole Time-of-Flight nih.gov
Ionization ModeElectrospray Ionization (ESI), Positive Ion Mode nih.gov
MS Scan Rangem/z 100–1,200 nih.govfrontiersin.org
MS/MS Scan Rangem/z 50–1,200 nih.govfrontiersin.org

Validation Parameters for Quantitative Analysis of this compound

For an analytical method to be considered reliable and suitable for its intended purpose, it must undergo a thorough validation process. The validation of quantitative methods for this compound involves assessing several key performance characteristics to ensure the data generated is accurate and precise. researchgate.netnih.gov

Sensitivity, Linearity, Recovery, and Accuracy Assessment

The validation of an analytical method confirms its performance across several parameters. While specific validation data for this compound is not detailed in the provided results, the validation of a method for the related compound, (-)-mammea A/BB, provides a relevant framework. researchgate.net

Linearity : This parameter assesses the method's ability to produce results that are directly proportional to the concentration of the analyte. For (-)-mammea A/BB, linearity was demonstrated in a concentration range of 15.56–250.0 µg/mL, achieving a linear correlation coefficient (r) of 0.9989. researchgate.net

Accuracy : Often determined through recovery studies, accuracy measures the closeness of the experimental value to the true value. The method for (-)-mammea A/BB showed a mean recovery of 88.6%. researchgate.net In other analyses, recovery ranges of 88.12% to 110.21% have been considered acceptable. amazonaws.com

Precision : This is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is typically expressed as the relative standard deviation (RSD). The precision for the (-)-mammea A/BB method was reported with an RSD of less than 1.35%. researchgate.net An RSD of ≤20% is often considered acceptable for repeatability. eurl-pesticides.eu

Sensitivity : This refers to the method's ability to discriminate between small differences in analyte concentration. It is intrinsically linked to the Limit of Detection (LOD) and Limit of Quantification (LOQ).

These parameters are crucial for establishing a robust and reliable quantitative method for this compound. researchgate.netnih.gov

Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics in method validation, defining the lowest concentrations of an analyte that can be reliably detected and quantified, respectively. bsmrau.edu.bd

Limit of Detection (LOD) : The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. bsmrau.edu.bd It is often estimated based on a signal-to-noise ratio of 3:1 or calculated using the standard deviation of the response and the slope of the calibration curve (LOD = 3.3σ / S). sepscience.com

Limit of Quantification (LOQ) : The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. bsmrau.edu.bdnih.gov It is commonly determined at a signal-to-noise ratio of 10:1 or calculated as LOQ = 10σ / S. sepscience.comeflm.eu

For a related coumarin, (-)-mammea A/BB, a validated HPLC method established the LOD at 7.61 µg/mL and the LOQ at 25.36 µg/mL. researchgate.net These values serve as a useful reference point for the expected sensitivity of similar analytical methods for this compound.

Table 3: Validation Parameters for a Related Mammea Coumarin ((-)-mammea A/BB)
Validation ParameterFindingSource
Linearity Range15.56–250.0 µg/mL researchgate.net
Correlation Coefficient (r)0.9989 researchgate.net
Precision (RSD)<1.35% researchgate.net
Accuracy (Mean Recovery)88.6% researchgate.net
Limit of Detection (LOD)7.61 µg/mL researchgate.net
Limit of Quantification (LOQ)25.36 µg/mL researchgate.net

Advanced Spectroscopic Methods for Quantitative and Qualitative Analysis

The precise identification and quantification of this compound rely on a suite of advanced spectroscopic techniques. These methods provide detailed structural information and allow for the sensitive detection of the compound in complex mixtures. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with chromatographic systems, are the principal tools employed for the comprehensive analysis of this and other related coumarins.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. One-dimensional (1D) techniques like proton (¹H) and carbon-13 (¹³C) NMR, along with two-dimensional (2D) experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are utilized to determine the precise connectivity of atoms within the molecule.

Research has successfully employed these NMR techniques to characterize this compound isolated from natural sources like the seeds of Mammea americana. frontiersin.orgnih.gov The structural determination is often confirmed by comparing the obtained spectral data with published literature for related compounds. frontiersin.orgnih.gov

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound provides characteristic signals that are crucial for its identification. Key proton chemical shifts have been reported for this compound in deuterated chloroform (B151607) (CDCl₃) at 300 MHz. frontiersin.orgnih.gov

Interactive Data Table: ¹H-NMR Spectroscopic Data for this compound

Proton Assignment Chemical Shift (δ) in ppm Multiplicity & Coupling Constant (J) in Hz
7-OH14.64s
5-OH6.87s
H-36.03s
H-2″5.23t, J = 9
H-3‴3.93sext
H-1″3.50d, J = 6
H-1′2.93t, J = 9
H-4″1.88s
H-5″1.83s
H-2′a1.61m
H-2‴1.49m
H-5‴1.25d, J = 9
H-3′; H-4‴; H-2′b1.00m

Data sourced from a 2022 study on compounds isolated from Mammea americana. frontiersin.orgnih.gov

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides essential information on the carbon framework of this compound. Although detailed data tables are found within specific publications, a 2005 study focusing on mammea coumarins from the flowers of Mammea siamensis has reported the assignment of ¹³C-NMR data for this compound. researchgate.net The complete structural elucidation typically involves extensive 1D and 2D NMR spectroscopic analysis. frontiersin.orgnih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique provides a highly accurate mass measurement, which is critical for confirming the molecular formula of a compound. For this compound, HRESIMS analysis has been used to establish its molecular formula as C₂₂H₂₈O₅. frontiersin.org

Interactive Data Table: HRESIMS Data for this compound

Ion Measured m/z Molecular Formula
[M+H]⁺373.20141C₂₂H₂₈O₅

Data sourced from a 2022 study. frontiersin.orgnih.gov

Hyphenated Chromatographic-Spectroscopic Techniques

To analyze this compound within complex plant extracts, spectroscopic detectors are commonly coupled with high-performance separation techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography-Photodiode Array-Mass Spectrometry (HPLC-PDA-MS): This combination is a robust method for both the qualitative and quantitative analysis of mammea coumarins. nih.gov HPLC separates the individual compounds in an extract, the PDA detector provides ultraviolet (UV) spectral information which aids in preliminary identification, and the MS detector confirms the identity and structure. This method has been validated for sensitivity, linearity, recovery, accuracy, and precision in the analysis of major mammea coumarins, including this compound. nih.gov

Liquid Chromatography-Quadrupole Time-of-Flight Tandem Mass Spectrometry (LC-QTOF-MS/MS): This is another highly sensitive and accurate technique used for the detailed analysis of this compound. frontiersin.orgnih.gov Chromatographic separation is often achieved using a C18 column with a mobile phase gradient. frontiersin.orgnih.gov The Q-ToF mass spectrometer allows for precise mass measurements in both MS and MS/MS modes. The MS/MS fragmentation patterns are invaluable for confirming the structure of the compound. frontiersin.orgnih.gov

Research Findings on Analytical Methodologies:

A 2022 study successfully isolated and identified this compound from the seeds of Mammea americana using a combination of column chromatography, preparative TLC, and HPLC. The final structure was confirmed through extensive 1D and 2D NMR spectroscopy and HRESIMS. frontiersin.orgnih.gov

A comprehensive study in 2006 utilized HPLC-PDA and LC-MS to perform qualitative and quantitative analyses of ten major mammea coumarins, including this compound, across seven different parts of the Mammea americana plant (seed nucleus, seed coat, fruit flesh, fruit skin, leaf, stem, and root). nih.gov

The development of these sensitive and accurate HPLC-PDA and LC-MS methods enables their application for the analysis of mammea coumarins in various other biological samples. nih.gov

Research on Mammea B/ba in the Context of Plant Ecology and Sustainable Bioprospecting

Role of Mammea B/BA as a Plant Secondary Metabolite

This compound is a notable member of the mammea-type coumarins, a class of secondary metabolites with a restricted distribution primarily within the plant family Calophyllaceae, particularly in the genera Mammea, Mesua, and Calophyllum. frontiersin.org As secondary metabolites, these compounds are not directly involved in the primary functions of plant growth, development, or reproduction. Instead, they play a crucial role in the plant's interaction with its environment. mdpi.com

The biosynthesis of this compound and other coumarins is often a defense mechanism against herbivores and pathogens. scielo.br For instance, studies have shown that damage to a plant can induce the production of coumarins, which in turn deters further feeding by insects. scielo.br The presence of these compounds in various plant tissues suggests a systemic defense strategy. This compound, a 4-alkylcoumarin, has demonstrated significant biological activities, including potent antibacterial properties. nih.gov This antimicrobial activity is a key aspect of its role as a secondary metabolite, helping to protect the plant from microbial infections. mdpi.com The unique chemical structure of mammea coumarins, characterized by hydroxylation at C-5 and C-7 and substitution at C-4, C-6, and C-8, contributes to their diverse biological functions. frontiersin.org

Distribution and Accumulation of this compound in Different Plant Organs

The concentration and distribution of this compound and related coumarins vary significantly among the different organs of the source plant, Mammea americana. Research employing techniques like high-performance liquid chromatography (HPLC) has provided detailed quantitative analyses of these compounds in various plant parts. researchgate.netfigshare.com

A comprehensive study on M. americana revealed the following distribution of total major mammea coumarins, including this compound:

Plant OrganTotal Mammea Coumarin (B35378) Content (w/w %)
Root0.75%
Leaf0.64%
Seed Nucleus0.48%
Fruit Skin0.11%
Stem0.08%
Seed Coat0.02%
Fruit Flesh<0.01%
Data sourced from Yang et al. (2006) as cited in researchgate.netscielo.brresearchgate.net

This data clearly indicates that the roots are the primary site of accumulation for these compounds, followed closely by the leaves. researchgate.netscielo.brresearchgate.net The edible fruit flesh contains the lowest concentration. researchgate.net Another study also supports the finding that the amount of active coumarins is highest in the roots, followed by the leaves, bark, and stem. redalyc.org This differential accumulation suggests specific roles for these compounds in different parts of the plant, such as a more pronounced defensive function in the roots against soil-borne pathogens and herbivores.

Strategies for Sustainable Sourcing and Cultivation of this compound-Producing Plants

The potent biological activities of this compound and other coumarins have led to increased interest in their extraction for various applications. This necessitates the development of sustainable sourcing and cultivation strategies to prevent over-harvesting of Mammea americana and related species from their natural habitats.

Several approaches can be considered for sustainable production:

Cultivation and Agroforestry: Establishing plantations of M. americana can provide a renewable source of mammea coumarins. Integrating these trees into agroforestry systems can offer both economic and ecological benefits.

Focus on Renewable Parts: Since the leaves of M. americana have a high concentration of mammea coumarins (0.64% w/w), harvesting leaves can be a more sustainable practice than harvesting the roots, which would kill the plant. researchgate.netscielo.br The leaves and seed nucleus are considered rich and sustainable natural sources of these compounds. researchgate.net

Plant Tissue Culture: Techniques like plant cell and tissue culture offer a promising alternative for producing this compound under controlled laboratory conditions. This method can ensure a consistent yield and chemical composition while avoiding the limitations and environmental impact of conventional cultivation. nih.gov

Bioprospecting and Selection: Identifying and cultivating high-yielding chemotypes of M. americana can maximize the production of this compound.

Sustainable management of M. americana and Calophyllum brasiliense in Latin America has been suggested due to the good yield of mammea coumarins from their leaves and fruit peels. scielo.br

Chemotypes of Source Plants and Their Impact on this compound Content

The term "chemotype" refers to chemically distinct populations within a single plant species. These variations in the chemical composition, particularly of secondary metabolites, can be influenced by genetic and environmental factors. In the context of this compound-producing plants, the existence of different chemotypes has significant implications for the yield and profile of bioactive compounds.

For example, two distinct chemotypes of Calophyllum brasiliense, a known producer of mammea-type coumarins, have been identified in Mexico based on their geographical distribution. researchgate.net One chemotype, found in the Sierra de Santa Marta, is characterized by the production of mammea type coumarins with high cytotoxic activity. researchgate.net While this specific study focused on C. brasiliense, the principle applies to M. americana as well.

The variation in the phytochemical profile among different plants or even within different parts of the same plant can be significant. A study on M. americana leaf extracts using different solvents revealed distinct phytochemical profiles, although some compounds, including mammea-type coumarins, were common to all. mdpi.com This highlights the influence of extraction methods on the perceived chemotype.

The presence of different chemotypes means that selecting the right plant population is crucial for maximizing the yield of this compound. A bio-guided fractionation approach, where plant extracts are systematically separated and tested for biological activity, is often employed to isolate and identify the most potent compounds from a specific chemotype. frontiersin.org This approach led to the identification of this compound as a highly active compound against certain bacteria from the seeds of M. americana. frontiersin.org Therefore, understanding and characterizing the chemotypes of source plants is a critical step in the sustainable bioprospecting of this compound.

Future Research Directions and Unexplored Avenues for Mammea B/ba Research

Elucidation of Remaining Unknown Molecular Targets and Mechanisms of Action

While preliminary studies have implicated mitochondria and mitosis as potential targets of mammea coumarins, the precise molecular mechanisms of Mammea B/BA remain largely unknown. bioline.org.brscielo.brresearchgate.net Current evidence suggests that these compounds can uncouple oxidative phosphorylation. scielo.brresearchgate.net For related compounds like Mammea A/BA and A/BB, research points towards the induction of apoptosis through the overexpression of proapoptotic proteins and disruption of the autophagic flux. researchgate.net However, the specific proteins and signaling pathways directly modulated by this compound have not been fully elucidated. Understanding its mechanism of action is crucial for optimizing its therapeutic use and for the structure-based design of more potent and selective derivatives. nih.gov Future studies should focus on identifying the direct binding partners of this compound to unravel its complete mechanism of action.

Discovery and Characterization of Novel this compound Derivatives

The structural backbone of this compound offers a scaffold for the synthesis and development of novel derivatives with potentially enhanced bioactivity and improved pharmacokinetic profiles. Plants from the Calophyllaceae family are a rich source of various mammea coumarins, which are characterized by hydroxylation at C-5 and C-7 and substitutions at C-4, C-6, and C-8. frontiersin.orgnih.gov The diversity in these substitutions across different mammea coumarins, such as the 4-phenyl (mammea A), 4-propyl (mammea B), and 4-pentyl (mammea C) series, provides a natural library for structure-activity relationship (SAR) studies. frontiersin.orgnih.govresearchgate.net

Bio-guided fractionation has been successful in isolating several this compound-related compounds, including Mammea B/BC, Mammea A/AA cyclo D, and Mammea A/AA cyclo F. frontiersin.orgnih.govcobiss.netnih.gov The antibacterial activity of this compound has been attributed to the prenyl group at position C6 and the acyl group at position C8. nih.gov Future research should systematically explore how modifications at these and other positions on the coumarin (B35378) core affect its biological activities. The synthesis of new derivatives and their subsequent characterization could lead to the discovery of compounds with superior potency and selectivity. researchgate.net

Application of Advanced Preclinical Models for Activity Validation

To date, the biological evaluation of this compound has primarily been conducted using in vitro cell lines and simple in vivo models like Caenorhabditis elegans. frontiersin.orgnih.gov While these studies have provided valuable initial data on its efficacy and low toxicity, more complex preclinical models are needed to validate these findings and to better predict clinical outcomes. Advanced preclinical models, such as patient-derived xenografts (PDXs), organoids, and humanized mouse models, can offer a more accurate representation of human diseases. For instance, testing this compound in ex vivo skin models or mouse topical infection models could provide more relevant data for its potential use in treating skin infections. nih.gov These advanced models will be instrumental in evaluating the pharmacokinetics, efficacy, and safety of this compound in a setting that more closely mimics human physiology.

Integration of Omics Technologies for Systems-Level Understanding

A systems-level understanding of how this compound affects cellular processes can be achieved through the integration of omics technologies, including genomics, transcriptomics, proteomics, and metabolomics. ms-editions.clnih.gov These high-throughput approaches can provide a comprehensive view of the molecular changes induced by this compound treatment. nih.govresearchgate.net For example, network pharmacology analysis has already been used to predict that related mammea coumarins interact with cell death, PI3K/AKT, MAPK, and Ras pathways. researchgate.net

By applying metabolomics, researchers can identify the metabolic pathways perturbed by this compound, while proteomics can reveal changes in protein expression and post-translational modifications. Transcriptomics can identify the genes that are up- or down-regulated in response to the compound. ms-editions.cl Integrating these multi-omics datasets will facilitate the construction of detailed molecular interaction networks, offering a holistic view of the compound's mechanism of action and helping to identify novel therapeutic targets and biomarkers of response. nih.govresearchgate.net

Development of Biotechnological Production Methods for this compound

Currently, this compound is primarily obtained through extraction from natural sources like the seeds of Mammea americana. frontiersin.orgnih.gov While effective for research purposes, this method may not be sustainable or scalable for large-scale pharmaceutical production due to factors like low yield and reliance on plant availability. nih.govljmu.ac.uk Therefore, developing alternative production methods is a critical area for future research.

Total synthesis of this compound presents a viable alternative, though it can be complex and costly. ljmu.ac.uk A more sustainable and potentially cost-effective approach is the development of biotechnological production methods. This could involve reconstructing the biosynthetic pathway of this compound in a microbial host, such as yeast or bacteria, which has been successfully applied for other complex natural products. ms-editions.cl This approach, often referred to as metabolic engineering or synthetic biology, could enable the large-scale, controlled, and sustainable production of this compound and its derivatives. nih.gov

Potential for this compound as a Research Tool in Drug Discovery and Development

Beyond its direct therapeutic potential, this compound can serve as a valuable research tool in the broader context of drug discovery and development. Its potent and specific biological activities make it an excellent chemical probe for studying various cellular pathways. For instance, its ability to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) at concentrations comparable to vancomycin (B549263) makes it a useful tool for investigating mechanisms of antibiotic resistance. nih.govfrontiersin.org

Furthermore, this compound could be used in combination therapies to enhance the efficacy of existing drugs. mdpi.com For example, it could potentially be combined with antibiotics like vancomycin to combat resistant bacterial strains. frontiersin.org Its diverse biological activities, including antibacterial, anticancer, and antiparasitic effects, make it a versatile molecule for exploring new therapeutic strategies and for identifying and validating new drug targets. smolecule.com

Q & A

Q. What analytical techniques are critical for characterizing this compound’s structural properties?

  • Methodological Answer : Use NMR (¹H, ¹³C, 2D-COSY) for structural elucidation, supplemented by mass spectrometry (HR-ESI-MS) to confirm molecular weight. X-ray crystallography or comparative analysis with published spectral data (e.g., from M. americana studies) ensures accuracy .

Advanced Research Questions

Q. How can structural-activity relationships (SARs) explain the dual cytotoxic and antioxidant activities of Mammea coumarins?

  • Methodological Answer : SAR studies reveal that prenylation at C-6/C-8 enhances cytotoxicity, while hydroxylation at C-5 correlates with antioxidant activity. For instance, this compound (prenylated) shows potent cytotoxicity but no antioxidant activity (IC₅₀ > 200 μg/mL in DPPH assays), whereas hydroxylated analogs (e.g., Mammea E/BC) exhibit both properties . Computational docking studies can further predict interactions with targets like TLR4 or mitochondrial proteins .

Q. What experimental models are suitable for studying this compound’s effects on microbial resistance, and how do results translate to in vivo systems?

  • Methodological Answer : Use methicillin-resistant Staphylococcus aureus (MRSA) strains for in vitro MIC assays (e.g., broth microdilution, MIC = 0.5–1.0 μg/mL for this compound) . Validate with in vivo models like Caenorhabditis elegans infection assays, which showed low host toxicity (LC₅₀ > 100 μg/mL) and synergistic effects with β-lactams . Compare pharmacokinetics via HPLC-MS in rodent models to assess bioavailability.

Q. How do researchers reconcile contradictory data on this compound’s bioactivity across studies (e.g., antioxidant vs. non-antioxidant effects)?

  • Methodological Answer : Contradictions often arise from assay conditions or structural analogs. For example, this compound itself lacks antioxidant activity, but its derivatives (e.g., Mammea E/BC) show DPPH radical scavenging (IC₅₀ = 86–135 μM) . Standardize assay protocols (e.g., DPPH concentration, incubation time) and confirm compound identity via LC-MS to avoid misattribution .

Q. What strategies optimize this compound’s selectivity index (SI) in parasitic models like Trypanosoma cruzi?

  • Methodological Answer : Calculate SI as LC₅₀ (host cells)/MC₁₀₀ (parasites). This compound’s SI for T. cruzi is enhanced by modifying lipophilicity (e.g., cyclization), which improves mitochondrial targeting while reducing host cell toxicity. In vitro, SI >10 is achievable via dose-response profiling in HL-60 cells vs. trypanosomes .

Methodological Considerations

Q. How should researchers address variability in bioactivity data when replicating studies on this compound?

  • Answer : Control for plant source (geographical variation affects metabolite profiles), extraction protocols, and cell culture conditions (e.g., serum concentration). Publish raw data (e.g., IC₅₀ curves) and validate with orthogonal assays (e.g., caspase-3 activation for apoptosis) .

Q. What ethical and safety protocols are essential for handling this compound in lab settings?

  • Answer : Follow institutional biosafety guidelines for natural products: use PPE (gloves, goggles), conduct cytotoxicity assays in ventilated hoods, and dispose of waste via approved chemical channels. Document LD₅₀ values from preclinical models (e.g., C. elegans LC₅₀ = 82.4 μg/mL) for risk assessment .

Data Presentation and Reproducibility

Q. How can researchers structure publications to highlight this compound’s novelty while ensuring reproducibility?

  • Answer : Include detailed supplementary materials (e.g., NMR spectra, chromatograms) and reference public databases (e.g., PubChem CID for this compound: 44575899). Use tables to compare bioactivity data across studies (e.g., Table 1 in for MC₁₀₀/LC₅₀ values) and adhere to journal guidelines like Beilstein Journal of Organic Chemistry for experimental rigor .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.